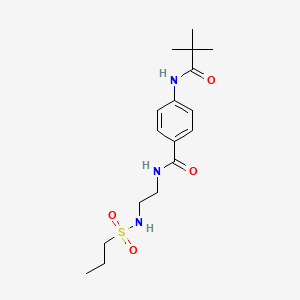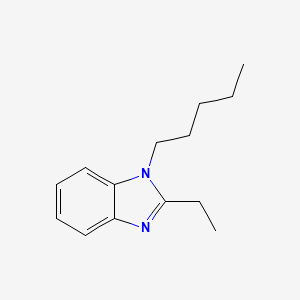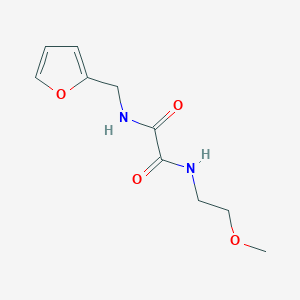
4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane is a boron-containing heterocycle with potential applications in organic synthesis and materials science. The presence of the dioxaborolane moiety suggests that it may have unique electronic and structural properties that could be exploited in various chemical reactions.
Synthesis Analysis
The synthesis of related dioxaborolane compounds typically involves the reaction of boronic esters with appropriate ligands or substrates. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane involved the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been elucidated using single-crystal X-ray diffraction. For instance, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed an orthorhombic space group with a tetracoordinated boron atom . The structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was also determined, showing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . These findings provide insights into the bonding and geometry of the boron center in dioxaborolane compounds.
Chemical Reactions Analysis
Dioxaborolane compounds are known to participate in various chemical reactions due to the reactivity of the boron center. For example, the transformation of thiadiborolane into nido-thiadicarbahexaborane derivatives involves replacements of chlorine atoms with hydrido or aryl groups, followed by hydroboration . The reactivity of pyridin-2-ylboron derivatives has been studied, showing differences in chemical reactivity and stability between regioisomers, which could be attributed to the orientation of the dioxaborolane ring and the distribution of HOMO and LUMO . These studies highlight the potential of dioxaborolane derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are closely related to their molecular structure. The crystallographic analysis provides information on lattice constants, space groups, and unit cell parameters, which are essential for understanding the material properties of these compounds . The electronic properties, such as the distribution of HOMO and LUMO, can influence the reactivity and stability of these compounds, as observed in the comparison of pyridin-2-ylboron derivatives . The absence of significant intermolecular interactions in some dioxaborolane crystals suggests that these compounds may have distinct solubility and reactivity profiles .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound has been synthesized as part of boric acid ester intermediates with benzene rings through a three-step substitution reaction. The process involves spectroscopic methods (FTIR, NMR) and mass spectrometry, with structures confirmed by X-ray diffraction and DFT study (Huang et al., 2021).
Molecular Structure Analysis : The molecular structures of these compounds are further validated using density functional theory (DFT). The conformational analysis indicates a consistency between DFT-optimized structures and those determined by X-ray diffraction (Huang et al., 2021).
Application in Synthesis of Novel Compounds
Novel Drug Synthesis : It has been used as a building block for synthesizing biologically active derivatives, such as in the development of new synthesis methods for retinoid agonist disila-bexarotene (Büttner et al., 2007).
Synthesis of Boron-Containing Stilbene Derivatives : This compound is instrumental in synthesizing stilbene derivatives with potential applications in developing new materials for technologies like LCD and therapeutic agents for Neurodegenerative diseases (Das et al., 2015).
Optical and Fluorescent Properties
- Detection in Living Cells : A derivative of this compound, 4-PYB, was synthesized to detect H2O2 in living cells, showcasing its sensitivity and selectivity with a large Stokes shift (Nie et al., 2020).
Chemical Properties and Reactions
Preparation and Reaction Dynamics : It's used in the preparation of compounds like 4-iodobutyl pinacolborate, demonstrating its role in forming alkyl and aryl pinacolboronates, which are crucial in various synthetic pathways (Murphy et al., 2015).
Catalysis in Dehydrogenative Borylation : It plays a role in the dehydrogenative borylation of vinylarenes using rhodium and ruthenium catalysts, leading to the formation of regio- and stereodefined vinylboronates (Murata et al., 2002).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(thian-4-ylidenemethyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2S/c1-11(2)12(3,4)15-13(14-11)9-10-5-7-16-8-6-10/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANMTZCDVSFGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3004036.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)

![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)

![1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B3004047.png)

![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)
![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)
![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)